molecular formula C9H9N5 B1508051 N2-(Pyridin-3-yl)pyrimidine-2,5-diamine CAS No. 910904-48-2

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine

Cat. No.: B1508051
CAS No.: 910904-48-2
M. Wt: 187.2 g/mol
InChI Key: ANBZRYBSAYZJLO-UHFFFAOYSA-N
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Description

“N2-(Pyridin-3-yl)pyrimidine-2,5-diamine” is a compound that has been used in the design of biologically active compounds . It is a part of the pyrimidine moiety, which is known for its wide range of pharmacological activities .


Synthesis Analysis

The synthesis of “this compound” derivatives has been achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure of this compound allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives include a Diels–Alder reaction between key intermediates . The reaction conditions and the influence of steric factors on biological activity have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” derivatives are influenced by the pyrimidine moiety . For example, one derivative, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is a yellow solid with a melting point of 214–215 °C .

Mechanism of Action

The biological activities of “N2-(Pyridin-3-yl)pyrimidine-2,5-diamine” derivatives include acting as inhibitors of receptor tyrosine kinase . These compounds have shown more cytotoxic activity than the reference drug (i.e., imatinib) .

Properties

IUPAC Name

2-N-pyridin-3-ylpyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h1-6H,10H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBZRYBSAYZJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729865
Record name N~2~-(Pyridin-3-yl)pyrimidine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910904-48-2
Record name N~2~-(Pyridin-3-yl)pyrimidine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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